molecular formula C12H12O6 B147572 Trimethyl benzene-1,3,5-tricarboxylate CAS No. 2672-58-4

Trimethyl benzene-1,3,5-tricarboxylate

Cat. No. B147572
CAS RN: 2672-58-4
M. Wt: 252.22 g/mol
InChI Key: RGCHNYAILFZUPL-UHFFFAOYSA-N
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Description

Trimethyl benzene-1,3,5-tricarboxylate is a derivative of benzene-1,3,5-tricarboxylic acid, which is a compound that has been extensively studied due to its potential applications in various scientific disciplines. The compound's structure allows for a wide range of chemical modifications, making it a versatile building block for supramolecular chemistry. It has been utilized in nanotechnology, polymer processing, and biomedical applications, among others .

Synthesis Analysis

The synthesis of trimethyl benzene-1,3,5-tricarboxylate and related compounds involves various strategies. For instance, the synthesis of benzene-1,3,5-tricarboxamide derivatives, which are structurally similar, can be achieved through reactions that utilize their carboxylate groups to form coordination polymers with metals such as cadmium. This process can include in situ ester hydrolysis, as seen in the synthesis of trimethyl benzene-1,3,5-tricarboxamide tris acetate . Other synthetic approaches for related compounds involve trimerization reactions and semiempirical computations to optimize their three-dimensional geometry .

Molecular Structure Analysis

The molecular structure of trimethyl benzene-1,3,5-tricarboxylate is characterized by a benzene ring substituted with three ester groups. The crystal structure of a similar compound, trimethyl[2,4,6-tri(1,1-dimethylethyl)benzene] 1,3,5-tricarboxylate, reveals a nonplanar benzene ring with distorted angles around the ester and tert-butyl groups, indicating the potential for complex geometries in these types of compounds .

Chemical Reactions Analysis

Compounds with the benzene-1,3,5-tricarboxylate moiety can undergo various chemical reactions. For example, coordination chemistry involving benzene-1,3,5-tricarboxamide derived carboxylates can lead to the formation of porous coordination polymers with interesting structural features, such as amide-amide hydrogen bonding and columnar packing motifs . Additionally, the electropolymerization of related tris(oligothienyl)benzenes can result in conducting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethyl benzene-1,3,5-tricarboxylate derivatives are influenced by their molecular structure. For instance, the self-assembly behavior of benzene-1,3,5-tricarboxamides into one-dimensional rod-like structures stabilized by hydrogen bonding is a key property that enables their use in various applications . The crystal structures of coordination polymers formed from these compounds can exhibit significant solvent-accessible volume, which is relevant for gas adsorption applications. The resilience of these structures to guest exchange and exposure to air is also noteworthy .

Scientific Research Applications

Electronic Structure Studies

Trimethyl benzene-1,3,5-tricarboxylate (TMA) has been studied for its electronic structure. A study utilized valence band photoemission and density functional theory calculations to investigate TMA molecules in the gas phase, comparing its electronic structure with benzene and benzoic acid to understand molecular orbital energy changes induced by carboxyl groups added to the benzene ring (Reisberg et al., 2016).

Chemical Synthesis and Characterization

In another application, TMA was involved in the synthesis of triprop-2-ynyl benzene-1,3,5-tricarboxylate. This compound was clicked with mono-6-deoxy-6-azido-β-cyclodextrin in the presence of a copper(I) bromide catalyst, exploring its solubility and molecular characteristics (Tungala et al., 2013).

Structural Analysis

Research has also been conducted on the structural properties of TMA analogues. For instance, studies on 2-bromotrimesic acid and its trimethyl ester analogue provided insights into their crystal structures, revealing how bromine monosubstitution affects the arrangement of carboxylic acid groups and impacts the molecule's overall structure (Münch et al., 2014).

Metal-Organic Frameworks (MOFs)

TMA has been utilized in the development of polyoxometalate-based metal-organic frameworks (POMOFs). These frameworks exhibited high electrocatalytic efficiency for hydrogen evolution reactions, indicating potential applications in energy and catalysis (Nohra et al., 2011).

Supramolecular Chemistry

A study on benzene-1,3,5-tricarboxamide derivatives, including trimethyl benzene-1,3,5-tricarboxamide, emphasized their role in supramolecular chemistry. These compounds were used in synthesizing polymeric Cd(II) complexes, demonstrating their potential in forming functional soft materials through hydrogen bonding (Lynes et al., 2018).

Safety And Hazards

Trimethyl benzene-1,3,5-tricarboxylate may be harmful if swallowed, in contact with skin, or if inhaled . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . In case of inhalation, remove to fresh air and get medical attention immediately if symptoms occur . If not breathing, give artificial respiration . In case of ingestion, do not induce vomiting and call a physician or poison control center immediately .

properties

IUPAC Name

trimethyl benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCHNYAILFZUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181229
Record name Trimethyl benzene-1,3,5-tricarboxylate
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Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl benzene-1,3,5-tricarboxylate

CAS RN

2672-58-4
Record name Trimethyl 1,3,5-benzenetricarboxylate
Source CAS Common Chemistry
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Record name Trimethyl benzene-1,3,5-tricarboxylate
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Record name Trimethyl trimesate
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Record name Trimethyl benzene-1,3,5-tricarboxylate
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Record name Trimethyl benzene-1,3,5-tricarboxylate
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Record name TRIMETHYL BENZENE-1,3,5-TRICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
S Cantekin, TFA de Greef, ARA Palmans - Chemical Society Reviews, 2012 - pubs.rsc.org
After their first synthesis in 1915 by Curtius, benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in a wide range of scientific disciplines. Their simple structure …
Number of citations: 378 pubs.rsc.org
X Feng, Y Chen, Y Lei, Y Zhou, W Gao, M Liu… - Chemical …, 2020 - pubs.rsc.org
A star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule with a twisted molecular conformation was found to display amazing multifunctional optical properties. The …
Number of citations: 23 pubs.rsc.org
PK Nanda, SL Vidhya, N Mallesha, KP Rakesh - chemistry-journal.org
A series of benzene-1, 3, 5-tricarboxylic acid mediated Schiff base derivatives 4-15 were synthesized and characterized as novel antioxidants agents. The in vitro antioxidant activity of …
Number of citations: 0 chemistry-journal.org
N Aljuaid, M Tully, J Seitsonen… - Chemical …, 2021 - pubs.rsc.org
The self-assembly in aqueous solution of benzene-1,3,5-tricarboxamide (BTA) bearing one alkyl chain and two PEG (polyethylene glycol) chains or two alkyl chains and one PEG chain …
Number of citations: 5 pubs.rsc.org
SMC Schoenmakers… - Organic & …, 2021 - pubs.rsc.org
Synthetic water-compatible supramolecular polymers based on benzene-1,3,5-tricarboxamides (BTAs) have attracted a lot of interest in recent years, as they are uniquely suited to …
Number of citations: 3 pubs.rsc.org
Y Li, L Dubreucq, BG Alvarenga… - … A European Journal, 2019 - Wiley Online Library
Non‐C 3 ‐symmetric supramolecular helices are gaining interest for the design of hierarchical assemblies, for the compartmentalisation or the self‐assembly of polymer chains and for …
CJ Easton, SC Peters - Australian Journal of Chemistry, 1994 - CSIRO Publishing
Reactions of α- bromo -, α- benzoyloxy - and α- methoxy -substituted glycine derivatives with stannanes afforded the corresponding α- centred glycinyl radical, which reacted with di -t-…
Number of citations: 13 www.publish.csiro.au
XJ Li, JW Dong, ZF Liu, JY Shi… - Current …, 2023 - ingentaconnect.com
Background: The Bai ethnologic herb Radix Dactylicapnotis, the root and tuber of Dactylicapnos scandens (Papaveraceae), is used for clearing heat, relieving pain, and achieving …
Number of citations: 2 www.ingentaconnect.com
RF Schafer - 2012 - rave.ohiolink.edu
Naphthalene diimide (NDI) is an electron and energy acceptor similar to the larger analog, perylene diimide (PDI). NDI and PDI are used in a wide range of applications including …
Number of citations: 2 rave.ohiolink.edu
BW Hadrys, RJ Phipps - Synlett, 2021 - thieme-connect.com
Minisci-type reactions comprise an important class of reactions for the direct functionalization of basic heterocyclic compounds. On certain heterocycles, such as quinolines, Minisci-type …
Number of citations: 10 www.thieme-connect.com

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